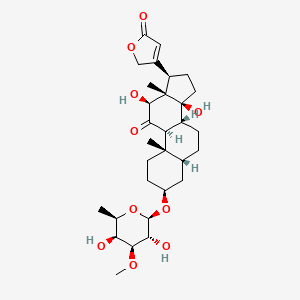
Musaroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Musaroside, also known as Sarmutogenin 3-O-β-D-Digitalopyranoside, is a cardenolide glycoside. It is a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly its cardioprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Musaroside involves several steps, starting from the extraction of the parent compound from natural sources. The synthetic route typically includes glycosylation reactions where the aglycone part of the molecule is linked with a sugar moiety under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly employed to obtain pure this compound. The industrial methods aim to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Musaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Musaroside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Due to its cardioprotective properties, this compound is investigated for potential therapeutic applications in treating heart diseases.
Industry: this compound is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Musaroside exerts its effects primarily through its interaction with molecular targets in the cardiovascular system. It binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and provides cardioprotective effects. The molecular pathways involved include the regulation of ion channels and signaling cascades that protect cardiac cells from damage .
Vergleich Mit ähnlichen Verbindungen
Musaroside is compared with other cardenolide glycosides such as digitoxin and ouabain. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific glycosylation pattern, which may influence its bioavailability and potency. Similar compounds include:
Digitoxin: Another cardenolide glycoside with potent cardiotonic effects.
Ouabain: Known for its strong inhibitory action on sodium-potassium ATPase.
Convallatoxin: A cardenolide glycoside with similar cardioprotective properties
This compound’s uniqueness lies in its specific glycosylation, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other cardenolides .
Eigenschaften
Molekularformel |
C30H44O10 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
TYVPUZUDLFQZOP-CROJTKMBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




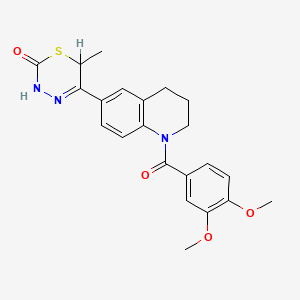


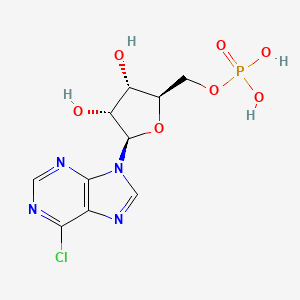

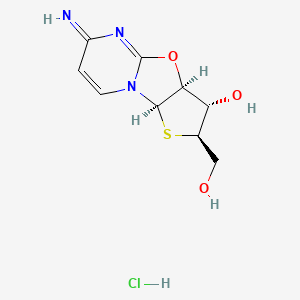
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)

![[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate](/img/structure/B1209489.png)
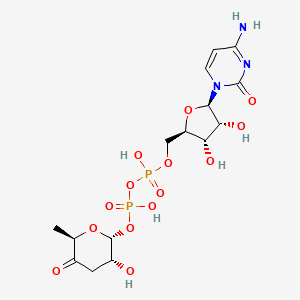
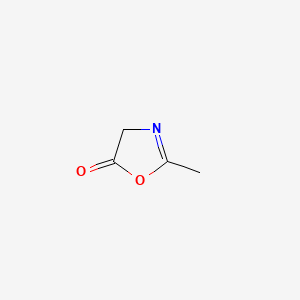
![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
